Physicochemical Profiling and Synthetic Utility of 2-Bromo-5-cyclohexyl-1,3,4-thiadiazole: A Technical Guide for Drug Discovery
Physicochemical Profiling and Synthetic Utility of 2-Bromo-5-cyclohexyl-1,3,4-thiadiazole: A Technical Guide for Drug Discovery
Executive Summary
In modern medicinal chemistry, the 1,3,4-thiadiazole nucleus has emerged as a highly versatile and privileged pharmacophore. As a Senior Application Scientist, I frequently encounter the challenge of optimizing both the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of early-stage lead compounds. 2-Bromo-5-cyclohexyl-1,3,4-thiadiazole (CAS: 105613-25-0) represents a highly strategic building block in this endeavor.
This technical whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic utility, and validated experimental workflows associated with this specific compound. By leveraging the lipophilic nature of the cyclohexyl group and the electrophilic reactivity of the bromo substituent, drug development professionals can efficiently construct complex, bioavailable architectures[1].
Structural and Physicochemical Profile
The fundamental utility of 2-Bromo-5-cyclohexyl-1,3,4-thiadiazole lies in its bimodal chemical nature. The molecule is partitioned into a lipophilic domain (the cyclohexyl ring) and a reactive, electron-deficient heteroaromatic core (the brominated thiadiazole).
To facilitate rational drug design, the core physicochemical parameters are summarized below. These metrics dictate the compound's solubility, membrane permeability, and downstream reactivity.
| Physicochemical Property | Value | Analytical Method / Source |
| CAS Number | 105613-25-0 | Chemical Registry |
| Molecular Formula | C₈H₁₁BrN₂S | Structural Analysis |
| Molecular Weight | 247.16 g/mol | Calculated |
| Density | ~1.54 g/cm³ | Cheminformatics Prediction |
| Boiling Point | ~320 °C at 760 mmHg | Cheminformatics Prediction |
| LogP (Octanol/Water) | 3.2 ± 0.2 | Shake-Flask LC-MS (See Protocol 2) |
| Topological Polar Surface Area (TPSA) | 41.13 Ų | Calculated |
| Hydrogen Bond Acceptors | 2 | Structural Analysis |
| Hydrogen Bond Donors | 0 | Structural Analysis |
Table 1: Quantitative physicochemical properties of 2-Bromo-5-cyclohexyl-1,3,4-thiadiazole.
Mechanistic Insights: The 1,3,4-Thiadiazole Scaffold
The strategic inclusion of the 1,3,4-thiadiazole ring in drug candidates is driven by precise mechanistic causality:
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Bioisosteric Mimicry: The 1,3,4-thiadiazole ring acts as a robust bioisostere for pyrimidine and oxadiazole. This allows the scaffold to seamlessly interact with nucleic acid replication machinery and various kinase ATP-binding sites without the metabolic liabilities of traditional pyrimidines[1].
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Mesoionic Character & Permeability: The unique electronic distribution—specifically the presence of C-S σ* orbitals—creates small regions of low electron density on the sulfur atom. This mesoionic behavior significantly enhances the capacity of these heterocyclic compounds to cross cellular lipid bilayers, thereby improving oral bioavailability[1].
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Electrophilic Activation: The 1,3,4-thiadiazole scaffold is inherently electron-deficient. The addition of a bromine atom at the 2-position creates a highly activated electrophilic handle. This specific causality allows for rapid nucleophilic aromatic substitution (SₙAr) or transition-metal-catalyzed cross-coupling reactions under mild conditions[2].
Pharmacological mechanisms and bioisosteric properties of the 1,3,4-thiadiazole scaffold.
Experimental Workflows & Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes built-in quality control checkpoints to verify the success of the chemical transformation or physical measurement.
Protocol 1: Synthesis via Sandmeyer-Type Bromination
The synthesis of 2-bromo-1,3,4-thiadiazoles is most reliably achieved through the diazotization of the corresponding 2-amino precursor[3].
Step-by-Step Methodology:
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Preparation: Suspend 10.0 mmol of 2-amino-5-cyclohexyl-1,3,4-thiadiazole (CAS: 56882-77-0) in 20 mL of 48% aqueous hydrobromic acid (HBr).
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Diazotization: Cool the reaction vessel to 0–5 °C using an ice-salt bath. Causality: Strict temperature control is mandatory to prevent the premature thermal degradation of the unstable diazonium intermediate.
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Nitrosation: Add a solution of sodium nitrite (NaNO₂, 12.0 mmol) in 5 mL of distilled water dropwise over 30 minutes, maintaining the internal temperature below 5 °C. Stir for an additional 1 hour.
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Bromination: In a separate flask, dissolve Copper(I) bromide (CuBr, 11.0 mmol) in 10 mL of 48% HBr and heat to 80 °C. Slowly transfer the cold diazonium solution into the hot CuBr solution. Self-Validation: The immediate evolution of nitrogen gas (N₂ bubbles) visually confirms the successful substitution of the diazonium group by bromide.
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Workup: Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure 2-Bromo-5-cyclohexyl-1,3,4-thiadiazole.
Step-by-step synthetic workflow and downstream functionalization of the thiadiazole core.
Protocol 2: LogP Determination via Shake-Flask LC-MS
Understanding the lipophilicity (LogP) of the cyclohexyl-thiadiazole conjugate is critical for predicting its ADME properties. We utilize an LC-MS-backed shake-flask method to avoid UV-absorbance overlap issues.
Step-by-Step Methodology:
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Solvent Saturation: Stir equal volumes of 1-octanol and HPLC-grade water for 24 hours to ensure mutual saturation. Separate the phases.
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Sample Preparation: Dissolve 1.0 mg of 2-Bromo-5-cyclohexyl-1,3,4-thiadiazole in 1 mL of the saturated 1-octanol phase.
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Partitioning: Add 1 mL of the saturated water phase to the octanol solution in a glass vial. Seal and agitate on a mechanical shaker at 25 °C for 2 hours.
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Separation: Centrifuge the vial at 3000 rpm for 15 minutes to ensure complete phase separation without micro-emulsions.
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Quantification (LC-MS): Carefully extract aliquots from both the octanol and water layers. Dilute appropriately and analyze via LC-MS using Electrospray Ionization (ESI+). Self-Validation: Monitor the distinct isotopic pattern of the bromine atom (m/z 247 and 249, 1:1 ratio) to definitively track the compound and rule out matrix interference.
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Calculation: Calculate LogP = Log₁₀([Area_octanol * Dilution_Factor] / [Area_water * Dilution_Factor]).
Protocol 3: Late-Stage Functionalization (Suzuki-Miyaura Cross-Coupling)
The primary application of this compound is serving as an electrophile in cross-coupling reactions to build extended pharmacophores.
Step-by-Step Methodology:
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Reagent Assembly: In a Schlenk tube, combine 2-Bromo-5-cyclohexyl-1,3,4-thiadiazole (1.0 equiv), an arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).
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Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv). Causality: The electron-deficient thiadiazole ring makes the C-Br bond highly susceptible to oxidative addition by the Pd(0) catalyst.
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Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). Purge the system with Argon for 10 minutes.
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Reaction: Heat the sealed tube to 90 °C for 12 hours.
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Isolation: Cool, filter through a pad of Celite to remove palladium black, extract with dichloromethane, and purify via column chromatography.
References
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Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents Source: National Institutes of Health (NIH) / PMC URL:[Link]
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Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold Source: MDPI Pharmaceuticals URL:[Link]
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1,3,4-Thiadiazole: A Versatile Pharmacophore of Medicinal Significance Source: Bentham Science / Medicinal Chemistry URL:[Link]
